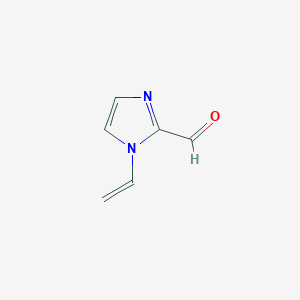

1-Ethenyl-1H-imidazole-2-carboxaldehyde

Overview

Description

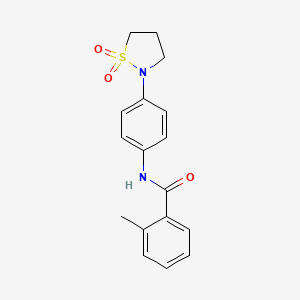

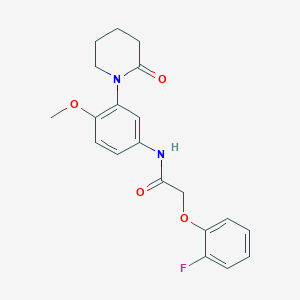

“1-Ethenyl-1H-imidazole-2-carboxaldehyde” is a chemical compound . It is used as a synthetic intermediate . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) .

Synthesis Analysis

Recent advances in the synthesis of imidazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-imidazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H6N2O .Chemical Reactions Analysis

“this compound” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 122.13 . It is a powder with a melting point of 48-51 .Scientific Research Applications

Luminescence Sensing

Two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and show potential as fluorescence sensors for benzaldehyde-based derivatives due to their selective sensitivity. These complexes exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, highlighting their application in luminescence sensing (Shi et al., 2015).

Synthesis of Heterocyclic Compounds

The reflux of imidazole-2-carboxaldehyde with 2-aminothiophenol in ethanol under aerobic conditions yields 2-hetaryl-substituted 1,3-benzothiazoles. This reaction pathway opens avenues for synthesizing heterocyclic compounds with potential applications in various scientific domains (Barskaya et al., 2015).

Pharmaceutical Compound Synthesis

A new method for preparing pharmaceutically interesting compounds, 1-benzyl-, 1-methyl-, and 1H-5-[(2-oxo-2-phenyl)ethyl]imidazoles, has been developed. These compounds were synthesized using various starting materials and methods, demonstrating the versatility of imidazole derivatives in pharmaceutical chemistry (Aulaskari et al., 2000).

Environmental Chemistry

The formation of imidazole, imidazole-2-carboxaldehyde, and 2,2-bis-1H-imidazole from glyoxal reactions in aqueous ammonium solutions at neutral pH has been studied. This research provides insights into environmentally-friendly synthetic procedures for imidazoles, relevant for pharmacology, chemistry, optics, and electronics (Maxut et al., 2015).

Ionic Liquid Catalysis

The synthesis of imidazoles in ionic liquids demonstrates a dual catalytic effect, distinguishing between solvent effects and catalysis. This study offers a computational insight into the mechanisms of imidazole synthesis, highlighting the catalytic and solvation roles of ionic liquids (Abdullayev et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-ethenylimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNDLAPCZBKHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)